N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
- This compound belongs to a class of molecules known as benzamides.
- Its complex structure contains a fused triazatricyclo[8.4.0.03,8]tetradeca ring system, with a cyclopentyl group and an imino (NH) functional group.
- The compound’s chemical formula is C25H32N6O3.
- It has potential applications in tuberculosis treatment, as we’ll explore further.
Preparation Methods
- The synthetic route for this compound involves several steps, including cyclization reactions.
- Unfortunately, specific conditions and industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
- The compound may undergo various reactions, such as oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Anti-Tubercular Activity: Researchers have explored derivatives of this compound as potential anti-tubercular agents.
Cytotoxicity: It has been tested for cytotoxicity on human embryonic kidney cells (HEK-293) and found to be non-toxic.
Docking Studies: Molecular interactions of derivatized conjugates suggest suitability for further development.
Mechanism of Action
- The exact mechanism remains elusive, but it likely involves interactions with cellular targets related to tuberculosis.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- its unique structure and potential anti-tubercular activity set it apart.
Properties
Molecular Formula |
C23H29N5O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H29N5O3/c1-15(2)31-13-7-12-28-20(24)17(22(29)25-16-8-3-4-9-16)14-18-21(28)26-19-10-5-6-11-27(19)23(18)30/h5-6,10-11,14-16,24H,3-4,7-9,12-13H2,1-2H3,(H,25,29) |
InChI Key |
PTEHXPIZGISWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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